molecular formula C24H23N5O5S3 B2649219 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 899351-49-6

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2649219
CAS No.: 899351-49-6
M. Wt: 557.66
InChI Key: RTHRCOAZEJYFQI-UHFFFAOYSA-N
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Description

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring, along with sulfonamide groups, contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 5-ethyl-1,3,4-thiadiazole-2-sulfonyl chloride in the presence of a base such as triethylamine. This intermediate product is then reacted with 4-methylbenzenesulfonyl chloride to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring and sulfonamide groups can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with signaling pathways, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to the combination of the thiadiazole ring and dual sulfonamide groups. This structural arrangement enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O5S3/c1-3-22-26-27-24(35-22)28-36(31,32)20-15-11-18(12-16-20)25-23(30)17-9-13-21(14-10-17)37(33,34)29(2)19-7-5-4-6-8-19/h4-16H,3H2,1-2H3,(H,25,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHRCOAZEJYFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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